1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with a unique structure that combines a pyrazole ring with sulfonyl chloride and isobutoxymethyl groups
Preparation Methods
The synthesis of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethyl and isobutoxymethyl groups. The final step involves the sulfonylation of the pyrazole ring to introduce the sulfonyl chloride group. Reaction conditions often include the use of solvents like dichloromethane and reagents such as thionyl chloride for the sulfonylation step .
Chemical Reactions Analysis
1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Common reagents used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Material Science: It can be used in the preparation of functional materials, such as polymers and coatings, due to its reactive sulfonyl chloride group.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride largely depends on its reactivity. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful in the modification of biomolecules and materials. The molecular targets and pathways involved vary based on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Similar compounds to 1-ethyl-3-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride include other sulfonyl chlorides and pyrazole derivatives. For example:
1-Ethyl-3-methylimidazolium chloride: Used in ionic liquids and has applications in organic synthesis and material science.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Commonly used as a coupling agent in peptide synthesis.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-ethyl-3-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-4-13-5-10(17(11,14)15)9(12-13)7-16-6-8(2)3/h5,8H,4,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHYRELQSZOEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COCC(C)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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